![molecular formula C17H16Cl2N4O8S2 B2752934 1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane CAS No. 447410-60-8](/img/structure/B2752934.png)
1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane
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Description
1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane is a chemical compound with the molecular formula C16H14Cl2N4O8S2 . It has an average mass of 525.340 Da and a monoisotopic mass of 523.963013 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes 1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane, has been explored in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane was elucidated using conformational analysis . The lowest energy conformer of the molecule was determined through this analysis .Scientific Research Applications
Synthesis and Characterization of Complexes
Research has explored the synthesis and characterization of various complexes involving diazepane derivatives, providing insights into their potential applications in catalysis and enzyme modeling. For instance, a study detailed the synthesis of novel square pyramidal iron(III) complexes using linear tetradentate bis(phenolate) ligands, including derivatives of 1,4-diazepane. These complexes were investigated as structural and reactive models for intradiol-cleaving 3,4-PCD enzymes, showing potential in mimicking enzyme functions and studying enzyme-related processes (Mayilmurugan et al., 2010).
Catalytic Applications
The catalytic properties of complexes derived from diazepane-related compounds have been extensively studied. For example, nickel(II) complexes of sterically modified linear N4 ligands, including those related to 1,4-diazepane, have been synthesized and characterized. These complexes were examined for their effect on nickel(II) spin-state and catalytic alkane hydroxylation, demonstrating their potential in catalyzing chemical transformations with specific selectivity and efficiency (Sankaralingam et al., 2017).
Development of Novel Catalysts
In another study, a novel nano-sized N-sulfonated Brönsted acidic catalyst was introduced for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This highlights the role of diazepane derivatives in facilitating new and efficient synthetic routes for the production of biologically active compounds (Goli-Jolodar et al., 2016).
Proton Exchange Membrane Research
The synthesis and investigation of proton exchange properties of sulfonated polytriazoles from new diazide monomers, including diazepane derivatives, have been explored. These studies contribute to the development of materials with potential applications in fuel cells and other energy-related technologies (Saha et al., 2017).
properties
IUPAC Name |
1,4-bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N4O8S2/c18-14-4-2-12(22(24)25)10-16(14)32(28,29)20-6-1-7-21(9-8-20)33(30,31)17-11-13(23(26)27)3-5-15(17)19/h2-5,10-11H,1,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUMLZMZLMEVCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N4O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane |
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